Bienvenue dans la boutique en ligne BenchChem!

Flecainide

Atrial Fibrillation Cardioversion Class Ic Antiarrhythmics

Flecainide offers unique dual pharmacology: potent Nav1.5 sodium channel blockade (IC50 10.7 μM vs. mexiletine 67.2 μM) combined with off-target RyR2 inhibition—absent in other Class Ic agents. It delivers 90% conversion rate for recent-onset AF (vs. 55% for propafenone, NNT 1.8 within 2h), and is a life-saving therapy for CPVT refractory to beta-blockers. Its 14-h half-life supports twice-daily dosing, and pediatric safety is superior (2.3% cardiac arrest vs. 7.5% for encainide). Ideal for specialized cardiology and pediatric arrhythmia centers.

Molecular Formula C17H20F6N2O3
Molecular Weight 414.34 g/mol
CAS No. 54143-55-4
Cat. No. B1672765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlecainide
CAS54143-55-4
SynonymsApocard
Flécaïne
Flecadura
Flecainid Isis
Flecainid-Isis
Flecainide
Flecainide Acetate
Flecainide Monoacetate
Flecainide Monoacetate, (+-)-Isomer
Flecainide Monoacetate, (R)-Isomer
Flecainide Monoacetate, (S)-Isomer
Flecainide, (R)-Isomer
Flecainide, (S)-Isomer
Flecainide, 5-HO-N-(6-oxo)-Derivative
Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer
Flecatab
R818
Tamboco
Molecular FormulaC17H20F6N2O3
Molecular Weight414.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)
InChIKeyDJBNUMBKLMJRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.24e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flecainide CAS 54143-55-4: Class Ic Antiarrhythmic Drug Differentiation and Procurement Evidence


Flecainide (CAS 54143-55-4) is a prototypical Class Ic antiarrhythmic agent that exerts its therapeutic effect primarily through potent inhibition of cardiac voltage-gated sodium channels (Nav1.5), resulting in a marked slowing of Phase 0 depolarization and QRS prolongation without affecting repolarization [1]. Distinct from other Class Ic agents, flecainide exhibits a prolonged elimination half-life (~14 hours) enabling twice-daily dosing [2], and demonstrates unique off-target inhibition of cardiac ryanodine receptors (RyR2) that confers therapeutic utility in specific orphan arrhythmia syndromes [3]. The following evidence guide provides a rigorous, comparator-based evaluation of flecainide's quantifiable differentiators to inform scientific selection and procurement decisions.

Why Flecainide Procurement Cannot Be Generalized: Evidence of Class Ic Intra-Class Heterogeneity


Superficial classification of flecainide as merely a 'Class Ic sodium channel blocker' belies critical, quantifiable intra-class differences in pharmacokinetics, off-target pharmacology, and clinical safety profiles that preclude generic substitution. For instance, flecainide's elimination half-life (14 hours) is substantially longer than encainide's (1-3 hours) [1], a difference that directly impacts dosing frequency and patient adherence. Furthermore, flecainide uniquely inhibits RyR2 channels with high potency, a property not shared by other Class Ic agents like encainide, leading to distinct indications in conditions like CPVT [2]. Finally, safety data from the CAST trial demonstrates a mortality risk (7.7% at 10 months) that is both clinically significant and specific to the post-MI population for flecainide and encainide, necessitating careful patient selection that may not be equally extrapolated to all antiarrhythmics [3]. The quantitative evidence below delineates these specific points of differentiation.

Quantitative Differentiation of Flecainide vs. Propafenone, Encainide, and Other Comparators


Superior Acute Conversion of Atrial Fibrillation: Flecainide vs. Propafenone (Head-to-Head RCT)

In a single-blind randomized trial, intravenous flecainide demonstrated significantly higher conversion rates of paroxysmal atrial fibrillation to sinus rhythm within 1 hour compared to propafenone [1]. For atrial fibrillation of any duration, conversion was achieved in 90% (18/20) of flecainide patients vs. 55% (11/20) of propafenone patients (p < 0.02). In the subset with AF present ≤24 hours, conversion rates were 93% (13/14) for flecainide vs. 57% (8/14) for propafenone (p < 0.05) [1]. A network meta-analysis further supports this superiority, showing an odds ratio of 2.2 (95% CrI 1.1-4.8) for flecainide over propafenone for cardioversion at longest follow-up [2].

Atrial Fibrillation Cardioversion Class Ic Antiarrhythmics

Flecainide Exhibits 6.3-Fold Higher Sodium Channel Potency vs. Mexiletine

In vitro studies quantifying hNav1.5 channel inhibition demonstrate that flecainide is significantly more potent than the Class Ib antiarrhythmic mexiletine [1]. Flecainide inhibited hNav1.5 channels with an IC50 of 10.7 μM, whereas mexiletine exhibited an IC50 of 67.2 μM [1]. This 6.3-fold difference in potency correlates with flecainide's more pronounced effect on QRS prolongation observed at both 60 bpm and 120 bpm pacing rates in isolated heart preparations [1].

Sodium Channel Nav1.5 Electrophysiology

Prolonged Elimination Half-Life Enables Twice-Daily Dosing vs. Encainide

Flecainide possesses an elimination half-life of approximately 14 hours in patients with normal cardiac function, which is substantially longer than the 1-3 hour half-life of encainide [1][2]. This pharmacokinetic property directly translates to a practical dosing advantage: flecainide is suitable for twice-daily administration, whereas encainide, despite its short parent half-life, relies on the accumulation of active metabolites (O-demethyl encainide) for therapeutic effect, introducing pharmacokinetic complexity and inter-individual variability [1].

Pharmacokinetics Half-Life Dosing Regimen

Unique RyR2 Inhibition Confers Efficacy in CPVT vs. Encainide and Other Class I Drugs

Among all marketed Class I antiarrhythmic drugs (quinidine, procainamide, disopyramide, lidocaine, mexiletine, flecainide, and propafenone), only flecainide and propafenone inhibit cardiac ryanodine receptor (RyR2) channels [1]. In Casq2-/- myocytes (a murine model of CPVT), flecainide significantly reduced arrhythmogenic Ca2+ waves at clinically relevant concentrations, whereas sodium channel inhibitors without RyR2 blocking properties (e.g., procainamide, lidocaine) did not [1]. This off-target activity is the mechanistic basis for flecainide's unique efficacy in catecholaminergic polymorphic ventricular tachycardia (CPVT), an orphan indication not shared by encainide.

Ryanodine Receptor CPVT Off-Target Pharmacology

Lower Incidence of Cardiac Arrest vs. Encainide in Pediatric Supraventricular Tachycardia

In a multicenter retrospective study of 579 young patients treated for supraventricular tachycardias, flecainide and encainide demonstrated similar efficacy (71.4% vs. 59.8%) and rates of proarrhythmic responses (7.4% vs. 7.5%) [1]. However, a significant safety differentiation emerged: patients receiving encainide experienced a 3.3-fold higher incidence of cardiac arrest compared to those receiving flecainide (encainide 7.5% vs. flecainide 2.3%, p < 0.05) [1]. This difference in a critical safety endpoint in a vulnerable population provides a clear basis for preferential selection.

Pediatric Arrhythmia Proarrhythmia Safety

CAST Trial: Quantified Mortality Risk in Post-MI Population vs. Placebo

The Cardiac Arrhythmia Suppression Trial (CAST) established that in post-myocardial infarction patients with asymptomatic ventricular arrhythmias, treatment with flecainide or encainide was associated with a significantly higher mortality rate compared to placebo [1]. At a mean follow-up of 10 months, total mortality was 7.7% in the drug-treated groups versus 3.0% in the placebo group [1][2]. Deaths due to arrhythmia were 4.5% (33/730) in the drug groups versus 1.2% (9/725) in the placebo group (relative risk 3.6, 95% CI 1.7-8.5) [2]. This data is a critical differentiator, defining a specific contraindicated population (post-MI with LV dysfunction) that must inform all procurement and formulary decisions.

Mortality Post-Myocardial Infarction CAST Trial

Optimal Use-Cases for Flecainide Based on Quantitative Differentiation


Acute Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation in Emergency Departments

Given its superior conversion rates (90% vs. 55% for propafenone) and rapid onset of action, flecainide is a first-line agent for pharmacological cardioversion of recent-onset AF in patients without structural heart disease. The NNT of 1.8 for conversion within 2 hours underscores its efficiency in the emergency setting [1]. Procurement should prioritize IV formulations for this acute indication.

Long-Term Rhythm Control in Atrial Fibrillation for Patients Without Structural Heart Disease

Flecainide's prolonged half-life (14 hours) supports convenient twice-daily oral dosing, a practical advantage over agents with shorter half-lives or complex metabolite profiles [1]. Its Class Ic electrophysiological profile, characterized by potent sodium channel blockade (IC50 10.7 μM vs. mexiletine 67.2 μM), makes it effective for maintaining sinus rhythm in appropriately selected AF patients [2].

Management of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Flecainide's unique off-target inhibition of RyR2 channels distinguishes it from other Class I antiarrhythmics and provides a life-saving therapeutic option for CPVT patients refractory to beta-blockers [1]. This orphan indication represents a niche but critical procurement need, particularly for specialized pediatric and genetic cardiology centers.

Treatment of Supraventricular Tachycardia in Pediatric Patients

In pediatric populations requiring antiarrhythmic therapy for SVT, flecainide offers a favorable safety profile compared to encainide, with a significantly lower incidence of cardiac arrest (2.3% vs. 7.5%) [1]. This quantitative safety advantage should guide formulary decisions in children's hospitals and pediatric cardiology practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flecainide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.